Product packaging for Boc-3,4-dichloro-L-phenylalanine(Cat. No.:CAS No. 80741-39-5)

Boc-3,4-dichloro-L-phenylalanine

Cat. No.: B558718
CAS No.: 80741-39-5
M. Wt: 334.2 g/mol
InChI Key: UGZIQCCPEDCGGN-NSHDSACASA-N
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Description

Evolution of Synthetic Amino Acid Building Blocks in Contemporary Chemistry

The journey of synthetic amino acids began with foundational experiments, such as those by Stanley L. Miller in 1953, which demonstrated that amino acids, the fundamental building blocks of proteins, could be formed under simulated early Earth conditions. ebsco.com This discovery not only provided insights into chemical evolution but also catalyzed research into the synthesis of biological molecules. ebsco.com In contemporary chemistry, the palette of amino acids has expanded far beyond the 20 standard proteinogenic ones. udel.edu Scientists can now create a vast number of man-made amino acids, with over 500 different types found in nature beyond the standard 20. udel.edu

This expansion is largely driven by the need for novel pharmaceuticals and therapeutics. udel.edu The ability to create microorganisms that can synthesize non-standard amino acids, such as para-nitro-L-phenylalanine, and incorporate them into proteins has opened up new avenues for developing unique vaccines and immunotherapies. udel.edu This process, known as genetic code expansion, allows researchers to increase the "alphabet" of available amino acids encoded by DNA, enabling the creation of proteins with novel properties. udel.edunih.gov The development of synthetic amino acids with unique functional groups is a key area of research, with significant implications for synthetic biology and genetic engineering. udel.edu These synthetic building blocks are crucial for creating new biomaterials and therapeutic proteins with enhanced stability or altered catalytic activity. nih.gov

Significance of Halogenation in Amino Acid and Peptide Design

Halogenation, the process of incorporating halogen atoms (fluorine, chlorine, bromine, iodine) into molecules, is a powerful strategy in amino acid and peptide design. nih.govencyclopedia.pub This modification can significantly alter the physicochemical properties of the resulting peptides, such as their stability, lipophilicity, and membrane permeability. dovepress.com The introduction of halogens can enhance the biological activity and selectivity of peptides, making them more effective as therapeutic agents. chemimpex.comchemimpex.com

One of the key effects of halogenation is the potential to form halogen bonds, which are non-covalent interactions between a halogen atom and an electron donor. dovepress.com These bonds can play a crucial role in protein-ligand interactions and in controlling the conformation of proteins and nucleic acids. nih.govresearchgate.net For instance, halogenation can be used to modulate peptide conformation and folding, which is critical for their biological function. researchgate.net

Furthermore, halogenation can increase the metabolic stability of peptides by protecting them from enzymatic degradation. nih.gov Fluorination, in particular, has been shown to improve the thermal and proteolytic stability of proteins. nih.gov The incorporation of halogenated amino acids is a common strategy to enhance the functionality of bioactive peptides, leading to increased cell membrane permeability and improved cytotoxicity, which is particularly relevant in the development of anti-cancer drugs. nih.gov The ability to selectively introduce halogens into amino acid side chains provides a precise tool for rationally modifying the features that affect a peptide's mode of action. nih.govencyclopedia.pub

Role of Boc-3,4-dichloro-L-phenylalanine within the Landscape of Non-Canonical Amino Acids

This compound is a prominent example of a non-canonical amino acid that plays a significant role in modern chemical and pharmaceutical research. chemimpex.comchemimpex.com As a derivative of phenylalanine, it features two chlorine atoms on the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the amine. sigmaaldrich.comnih.gov This Boc group is crucial for its application in solid-phase peptide synthesis, allowing for the controlled and sequential addition of amino acids to build a peptide chain. chemimpex.comsigmaaldrich.com

The dichlorinated phenyl group is the key feature that imparts unique properties to peptides containing this amino acid. chemimpex.comchemimpex.com The presence of chlorine atoms enhances the biological activity and selectivity of the resulting peptides, making it a valuable building block in drug development, particularly in the fields of oncology and neurobiology. chemimpex.comchemimpex.com Researchers utilize this compound to design novel therapeutics where targeted drug delivery and enhanced efficacy are paramount. chemimpex.com

Beyond pharmaceuticals, this compound also finds applications in the synthesis of agrochemicals and in materials science, where its stability and reactivity can be leveraged to create innovative products. chemimpex.comchemimpex.com Its utility extends to biochemical research for studying protein interactions and enzyme activities, as well as in analytical chemistry for developing methods to detect and quantify amino acids and peptides. chemimpex.com The unique structure of this compound allows for the modification of peptide chains, making it an essential tool for designing bioactive compounds with specific, enhanced properties. chemimpex.com

Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 80741-39-5 sigmaaldrich.comnih.govchemsrc.com
Molecular Formula C₁₄H₁₇Cl₂NO₄ chemimpex.comsigmaaldrich.comchemsrc.com
Molecular Weight 334.20 g/mol sigmaaldrich.comnih.gov
Melting Point 120 ºC chemsrc.com
Boiling Point 478.1±45.0 °C at 760 mmHg chemsrc.com
Density 1.3±0.1 g/cm³ chemsrc.com
Appearance Off-white powder chemimpex.com
Purity ≥ 98.0% (TLC) sigmaaldrich.com
IUPAC Name (2S)-2-[[(tert-butoxy)carbonyl]amino]-3-(3,4-dichlorophenyl)propanoic acid nih.gov
InChI Key UGZIQCCPEDCGGN-NSHDSACASA-N sigmaaldrich.comnih.gov
SMILES CC(C)(C)OC(=O)NC@@HC(O)=O sigmaaldrich.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17Cl2NO4 B558718 Boc-3,4-dichloro-L-phenylalanine CAS No. 80741-39-5

Properties

IUPAC Name

(2S)-3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZIQCCPEDCGGN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Boc 3,4 Dichloro L Phenylalanine and Its Analogs

Enantioselective Synthesis Strategies for Chiral Dichloro-L-phenylalanine Scaffolds

The critical challenge in synthesizing Boc-3,4-dichloro-L-phenylalanine lies in the precise control of the stereochemistry at the α-carbon. Various strategies have been developed to achieve high enantiopurity, which can be broadly categorized into chiral auxiliary-mediated synthesis, asymmetric catalysis, and enzymatic resolution.

Chiral Auxiliary-Mediated Asymmetric Synthesis Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct a stereoselective transformation. tcichemicals.comnih.gov In the context of amino acid synthesis, a common approach involves the alkylation of a chiral glycine (B1666218) enolate equivalent. For the synthesis of 3,4-dichlorophenylalanine, a chiral auxiliary, such as one derived from α-pinene or a pseudoephedrine-based system, can be used to create a chiral glycine synthon. acs.orgthieme-connect.com

Chiral Auxiliary TypeElectrophileDiastereoselectivity (d.e.)Reference
Oxazolidinone (Evans)Benzyl (B1604629) Bromide>95% nih.gov
Pseudoephedrine GlycinamideActivated Alkyl Halides66-94% thieme-connect.com
Pinane-derivedNot SpecifiedNot Specified acs.org

Asymmetric Catalysis in the Production of Halogenated Phenylalanine Derivatives

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis by employing a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. nottingham.ac.uk

Phase-transfer catalysis (PTC) using chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids is a powerful and widely used method for the asymmetric synthesis of α-amino acids. rsc.orgdovepress.comnih.govresearchgate.net This technique is particularly well-suited for the alkylation of a glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, with electrophiles like 3,4-dichlorobenzyl bromide. researchgate.netresearchgate.net

In this system, a Cinchona alkaloid-derived catalyst, such as an O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, facilitates the transfer of the glycine enolate from the aqueous phase to the organic phase where the alkylation occurs. researchgate.net The chiral environment created by the catalyst directs the approach of the electrophile, resulting in high enantioselectivity. The choice of the pseudoenantiomeric catalyst (derived from either cinchonine (B1669041) or cinchonidine) allows for the selective synthesis of either the (R)- or (S)-enantiomer of the product. researchgate.net This method has been shown to produce a variety of unnatural α-phenylalanine derivatives in excellent yields and with high enantioselectivity (up to >99% ee). researchgate.net

CatalystElectrophileBaseSolventEnantiomeric Excess (ee)Reference
O-allyl-N-(9-anthracenylmethyl) cinchonidinium bromideSubstituted Benzyl Bromides50% aq. KOHToluene/CH2Cl2up to 98% researchgate.net
N-anthracenylmethyl dihydrocinchonidinium bromideDibromidesLiquid-Liquid PTCNot Specified≥95% researchgate.net

Chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand have emerged as a leading methodology for the asymmetric synthesis of a wide variety of tailor-made α-amino acids, including halogenated phenylalanine derivatives. nih.govbeilstein-journals.orgresearchgate.net These square-planar complexes serve as chiral glycine enolate equivalents, where the metal center and the chiral ligand create a rigid and well-defined stereochemical environment.

The synthesis involves the alkylation of the Ni(II) complex with an electrophile, such as a substituted benzyl bromide. The chiral ligand effectively shields one face of the nucleophilic α-carbon, leading to a highly diastereoselective alkylation. chemrxiv.org Subsequent acidic hydrolysis of the alkylated complex removes the nickel and the chiral ligand, affording the desired α-amino acid with high enantiomeric purity. This methodology is praised for its practicality, scalability, and the ability to recycle the chiral ligand. nih.gov For instance, the synthesis of fluorinated phenylalanine analogs using this method has been reported to yield products with excellent enantiomeric excess (>99% ee). beilstein-journals.org The versatility of this approach allows for the preparation of α,α-disubstituted amino acids as well. acs.orgbeilstein-journals.org

Chiral Ligand SystemSubstrateYieldEnantiomeric Excess (ee)Reference
(S)-2-[(N-benzylprolyl)amino]benzophenoneGlycine Schiff BaseHigh>99% nih.govresearchgate.net
Fluorinated L-proline derived ligandGlycine Schiff Base67-100%90% to >99% beilstein-journals.org
(R)-2-(N-{2-[N-alkyl-N-(1-phenylethyl)amino]acetyl}amino)benzophenoneGlycine Schiff BaseNot SpecifiedNot Specified beilstein-journals.org

Enzymatic Resolution and Kinetic Resolution Techniques for Stereoisomer Separation

Enzymatic resolution provides a powerful and environmentally benign method for the separation of enantiomers. almacgroup.com This technique relies on the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture.

For the preparation of enantiomerically pure 3,4-dichlorophenylalanine, a racemic mixture of an N-acetylated ester derivative, such as ethyl N-acetyl-3,4-dichlorophenylalaninate, can be subjected to enzymatic hydrolysis. researchgate.net An enzyme like Subtilisin A will selectively hydrolyze the L-enantiomer of the ester to the corresponding carboxylic acid, leaving the D-enantiomer of the ester unreacted. The resulting mixture of the L-amino acid and the D-amino ester can then be easily separated. This method has been successfully applied to produce (S)-3,4-dichlorophenylalanine hydrochloride in 32% yield with high enantiomeric purity. researchgate.net The unreacted (R)-ester can also be collected and hydrolyzed to provide the other enantiomer. researchgate.net Similarly, transaminases can be employed for the chiral resolution of racemic 3,4-dichlorophenylalanine. epo.org

EnzymeSubstrateResolution TypeProductEnantiomeric PurityReference
Subtilisin ARacemic ethyl N-acetyl-3,4-dichlorophenylalaninateKinetic Resolution(S)-3,4-dichlorophenylalanine hydrochloride~98% S researchgate.net
LipaseRacemic δ-hydroxy estersKinetic ResolutionChiral δ-lactonesup to 99% ee nih.gov
Pig Liver EsteraseRacemic 2-piperidineethanol (B17955) derivativesKinetic ResolutionEnantiopure lactones and lactamsNot Specified researchgate.net

Multistep Organic Synthesis Pathways to this compound

The complete synthesis of this compound typically involves a multistep sequence, integrating one of the aforementioned enantioselective strategies. A common and practical route starts with commercially available starting materials and proceeds through the key asymmetric alkylation step, followed by deprotection and final Boc protection.

A representative synthetic pathway can be outlined as follows:

Formation of the Glycine Schiff Base: N-(Diphenylmethylene)glycine tert-butyl ester is a commonly used achiral glycine equivalent. researchgate.net

Asymmetric Phase-Transfer Catalyzed Alkylation: The glycine Schiff base is alkylated with 3,4-dichlorobenzyl bromide in a biphasic system (e.g., toluene/water) using a chiral Cinchona alkaloid-derived phase-transfer catalyst and a base such as potassium hydroxide (B78521). researchgate.net This step establishes the crucial stereocenter.

Hydrolysis of the Schiff Base: The resulting alkylated Schiff base is hydrolyzed under acidic conditions to remove the diphenylmethylene protecting group, yielding the free amino ester.

Saponification of the Ester: The tert-butyl ester is then saponified to the corresponding carboxylic acid.

Boc Protection: Finally, the amino group of the enantiomerically enriched 3,4-dichloro-L-phenylalanine is protected with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base to afford the target molecule, this compound. orgsyn.org

This sequence highlights the convergence of several key organic transformations to achieve the synthesis of this valuable, non-canonical amino acid in a stereocontrolled manner.

Protection Group Chemistry in the Synthesis of N-Boc-Amino Acids

The tert-butyloxycarbonyl (Boc) group is a crucial amine protecting group in organic synthesis, particularly in peptide synthesis. total-synthesis.comwikipedia.org Its primary function is to prevent the nucleophilic amine group from participating in unwanted side reactions during subsequent chemical transformations. The Boc group is valued for its stability under a wide range of conditions, including basic hydrolysis and many nucleophilic attacks, yet it can be readily removed under mild acidic conditions. total-synthesis.comorganic-chemistry.org This orthogonality allows for selective deprotection without affecting other sensitive functional groups within a molecule. total-synthesis.com

The most common method for introducing the Boc group onto an amino acid is through the use of di-tert-butyl dicarbonate (Boc₂O). total-synthesis.comwikipedia.org The reaction typically involves the nucleophilic attack of the amino group on the electrophilic anhydride. total-synthesis.com This can be carried out under aqueous conditions with a base like sodium hydroxide or in an organic solvent like acetonitrile (B52724) with a base such as 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org The byproducts of this reaction are generally easy to remove, simplifying the purification process.

The removal of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or with hydrochloric acid in methanol. wikipedia.org The mechanism involves protonation of the carbonyl oxygen, which triggers the fragmentation of the group into isobutene and carbon dioxide, regenerating the free amine. total-synthesis.com To prevent the intermediate t-butyl cation from causing unwanted alkylation of other nucleophiles, scavenger reagents like anisole (B1667542) or thioanisole (B89551) are often employed. wikipedia.org

Table 1: Comparison of Boc Protection and Deprotection Conditions

ConditionReagentsSolventNotes
Protection Di-tert-butyl dicarbonate (Boc₂O), Sodium HydroxideWater/DioxaneCommon for amino acids.
Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP)AcetonitrileAnhydrous conditions. wikipedia.org
Deprotection Trifluoroacetic Acid (TFA)DichloromethaneStrong acid, often used with scavengers. wikipedia.org
Hydrochloric Acid (HCl)MethanolAlternative strong acid condition. wikipedia.org
Aluminum Chloride (AlCl₃)Allows for selective cleavage in the presence of other protecting groups. wikipedia.org
Trimethylsilyl iodide then MethanolMilder conditions for sensitive substrates. wikipedia.org

Functionalization of the Phenylalanine Backbone through Directed C–H Activation

Directing group strategies have become a powerful tool for the site-selective functionalization of C–H bonds, which are typically unreactive. nih.gov In the context of phenylalanine, the amide backbone of the peptide can act as an internal directing group to facilitate the functionalization of the phenyl ring. rsc.org This approach allows for the introduction of various functional groups at specific positions, which is crucial for modifying the properties of peptides.

Palladium-catalyzed reactions are frequently employed for this purpose. rsc.orgrsc.org For instance, the δ-C(sp²)–H acylation of phenylalanine-containing peptides with aldehydes has been achieved using a palladium catalyst. rsc.org This reaction is site-specific and tolerates a variety of sensitive functional groups. rsc.org Similarly, palladium-catalyzed ortho-halogenation and alkoxylation of phenylglycine derivatives have been demonstrated, showcasing the versatility of this approach. mdpi.com The regioselectivity of these reactions is often controlled by the formation of a stable palladacycle intermediate. acs.org

Recent advancements have also explored the use of catalytic bifunctional templates to achieve remote C-H activation. nih.gov These templates can reversibly bind to a substrate and position a metal catalyst to cleave a specific, distant C-H bond. nih.gov This strategy expands the scope of C-H activation to substrates that lack a suitable internal directing group. nih.gov

Strategies for Dichlorination at the Phenyl Ring

The introduction of chlorine atoms onto the phenyl ring of phenylalanine is a key step in the synthesis of this compound. This can be achieved through various chlorination methods. One approach involves the deconstructive chlorination of peptides containing proline, which can be adapted for phenylalanine-containing peptides. researchgate.net

Another strategy involves the use of halogenating reagents on pre-formed organometallic complexes. For example, orthopalladated derivatives of substituted phenylglycines can react with reagents like phenyliodine dichloride (PhICl₂) to introduce a chlorine atom at the ortho position of the phenyl ring with high regioselectivity. mdpi.com

While direct chlorination of the phenylalanine ring can be challenging to control in terms of regioselectivity, synthetic routes starting from already dichlorinated precursors are common. For instance, a four-step enantioselective synthesis of 3,4-dichloro-phenylalanine has been reported, which can then be protected with a Boc group. researchgate.net

Modern Approaches to Derivatization of this compound

Click Chemistry Conjugation Strategies using Functionalized Phenylalanine Variants

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and versatile tool for bioconjugation. csic.es This reaction is characterized by its high yield, specificity, and compatibility with biological systems. Functionalized phenylalanine derivatives containing either an azide (B81097) or an alkyne group can be readily incorporated into peptides and then conjugated to other molecules using click chemistry. nih.govmdpi.com

For example, 4-(2-azidoethoxy)-L-phenylalanine has been synthesized and incorporated into proteins, where the azide group serves as a handle for click conjugation. nih.gov The efficiency of click reactions allows for the coupling of even sterically hindered molecules. mdpi.com Linkers are often incorporated to overcome steric hindrance and to control the release of conjugated molecules. mdpi.com Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative, which is particularly useful for biological applications where copper toxicity is a concern. mdpi.com

Table 2: Click Chemistry Reactions for Phenylalanine Derivatization

ReactionCatalystReactantsKey Features
CuAAC Copper(I)Azide and terminal AlkyneHigh efficiency and specificity, can be performed in aqueous conditions.
SPAAC None (strain-promoted)Azide and strained Alkyne (e.g., DBCO)Metal-free, suitable for in vivo applications. mdpi.com

Modification for Photoaffinity Labeling Applications

Photoaffinity labeling is a powerful technique used to identify and study protein-protein interactions and drug-target interactions. nih.gov This method involves a photoreactive chemical probe that, upon activation by light, forms a covalent bond with its target molecule. nih.gov Phenylalanine analogs can be modified to incorporate photoreactive groups, making them valuable tools for these studies.

Commonly used photoreactive moieties include phenylazides, benzophenones, and diazirines. nih.govresearchgate.net For instance, p-benzoyl-L-phenylalanine is a photoreactive amino acid that can be incorporated into peptides. researchgate.net Upon photolysis, it can covalently label its binding partners. researchgate.net Similarly, diazirine-based photoreactive phenylalanine derivatives have been synthesized for use in photoaffinity labeling. researchgate.netmdpi.com The choice of the photoreactive group and a reporter tag (like biotin) is crucial for the successful design of a photoaffinity probe. nih.gov

The synthesis of these modified amino acids often involves multi-step procedures. For example, photoreactive L-phenylalanine derivatives can be synthesized from a condensed product that is then deprotected to yield the final photoreactive amino acid. researchgate.net

Applications of Boc 3,4 Dichloro L Phenylalanine in Peptide and Protein Research

Integration into Peptide Synthesis for Novel Therapeutic Agents

Boc-3,4-dichloro-L-phenylalanine is a key reagent for creating modified peptides with potential therapeutic applications. chemimpex.comchemimpex.com The incorporation of the 3,4-dichlorophenylalanine residue can modulate a peptide's properties, such as its stability and binding affinity, which are critical for developing effective drug candidates. chemimpex.comchemimpex.com The Boc group is a well-established protecting group for the α-amine of the amino acid, preventing unwanted reactions during the peptide chain elongation process. peptide.com

Solid-Phase Peptide Synthesis (SPPS) Methodologies

This compound is well-suited for use in Boc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.com In this strategy, the amino acid is covalently attached to an insoluble resin support, and the peptide chain is assembled through a series of iterative coupling and deprotection steps. rsc.org The N-terminal Boc protecting group is crucial for this process; it is stable during the coupling reaction but can be selectively removed using a moderately strong acid, such as trifluoroacetic acid (TFA), to allow for the addition of the next amino acid in the sequence. peptide.com The dichlorobenzyl groups used for side-chain protection in some amino acids are stable to these conditions and are only removed at the final cleavage step, typically with a strong acid like hydrofluoric acid (HF). peptide.comresearchgate.net This orthogonal protection scheme is fundamental to the success of Boc-SPPS. peptide.com

Solution-Phase Peptide Synthesis Approaches

While SPPS is more common for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for large-scale production or the synthesis of shorter peptides and peptide fragments. rsc.orgekb.eg In this approach, protected amino acids are coupled in a suitable solvent. rsc.org this compound can be used effectively in solution-phase synthesis where the Boc group, in conjunction with a C-terminal protecting group like a benzyl (B1604629) ester, allows for controlled peptide bond formation. rsc.orgresearchgate.net The principles of selective deprotection are the same as in SPPS; the Boc group is removed to free the amine for the next coupling step, while other protecting groups remain intact until the final product is assembled. rsc.org

Impact of Dichlorination on Peptide Conformational Preferences

The introduction of chlorine atoms onto the phenylalanine side chain significantly influences the resulting peptide's three-dimensional structure. Chlorination of a phenylalanine residue in a chimeric peptide of met-enkephalin (B1676343) and FMRFa was found to increase the peptide's lipophilicity and enhance its tendency to form an alpha-helical structure in a membrane-mimicking environment. nih.gov This change in conformational preference was linked to increased bioavailability and analgesic activity. nih.gov In another example involving the natural antitumor cyclopeptides known as astins, the specific backbone conformation induced by a cis-3,4-dichlorinated proline residue is considered essential for their antineoplastic activity. nih.gov These findings underscore how dichlorination can be a powerful tool to stabilize specific secondary structures and thus modulate the biological function of a peptide.

Probing Effects of Halogenation on Biological Activity and Stability in Peptide-Based Systems

Halogenation is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of bioactive molecules, including peptides. mdpi.comresearchgate.net Introducing chlorine atoms can significantly affect a peptide's hydrophobicity, resistance to enzymatic degradation, and binding affinity to its target. mdpi.comresearchgate.net In one study, the halogenation of the antimicrobial peptide Jelleine-I led to a 10- to 100-fold improvement in its stability against proteolysis and a 1- to 8-fold enhancement in its antimicrobial activity. researchgate.netnih.gov The steric hindrance provided by the larger halogen atoms on the amino acid side chain is thought to contribute to this increased resistance to enzymatic cleavage. researchgate.net Furthermore, computational studies have revealed that halogen bonds formed by halogenated residues can enhance protein-peptide binding affinity and contribute to the structural stability of proteins. acs.org

Observed Effect of HalogenationPeptide System/ContextKey FindingsReferences
Enhanced Proteolytic StabilityAntimicrobial Peptide Jelleine-IHalogenation improved stability against enzymes by 10-100 fold. researchgate.netnih.gov
Increased Biological ActivityAntimicrobial Peptide Jelleine-IAntimicrobial and antibiofilm activity was enhanced 1-8 fold. researchgate.netnih.gov
Increased Lipophilicity & HelicityChimeric Peptide [p-Cl Phe(4)] YFaChlorination increased lipophilicity and the propensity to form an alpha-helix. nih.gov
Modulated Binding AffinityGeneral Protein-Peptide InterfacesHalogen bonds at interaction interfaces were found to enhance binding affinity. acs.org
Controlled DegradabilityGeneral PharmaceuticalsHalogen substitution can be used to control the degradability and stability of drugs. mdpi.com

Development of Non-Canonical Amino Acid Incorporation Systems in Biological Systems

To incorporate non-canonical amino acids (ncAAs) like 3,4-dichloro-L-phenylalanine into proteins within living cells, researchers employ genetic code expansion techniques. nih.gov This process requires an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA), which function as an "orthogonal pair". acs.org This pair works independently of the host cell's own synthetases and tRNAs and is engineered to uniquely recognize the ncAA and assign it to a specific codon, typically the amber stop codon (TAG). acs.orgfrontiersin.org

Researchers have successfully engineered variants of the pyrrolysyl-tRNA synthetase (PylRS) from archaea to site-specifically incorporate a variety of phenylalanine derivatives, including those with halide substitutions, into proteins in E. coli. nih.govresearchgate.net For example, a PylRS mutant (N346A/C348A), when co-expressed with its cognate tRNA, was capable of genetically incorporating twelve different meta-substituted phenylalanine derivatives, demonstrating the versatility of this system for installing bioorthogonal functional groups. nih.govresearchgate.net This powerful technology allows for the production of proteins containing 3,4-dichloro-L-phenylalanine at precise locations, enabling detailed studies of protein structure and function in a cellular context. google.com

Biosynthetic Pathways for Site-Specific Protein Functionalization

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in chemical biology and protein engineering, enabling the introduction of novel chemical functionalities for a wide range of applications. While the term "biosynthetic pathway" often refers to the de novo synthesis of a molecule from simple precursors within an organism, in the context of site-specific protein functionalization with complex UAAs like 3,4-dichloro-L-phenylalanine, it primarily describes the engineered intracellular machinery that facilitates its incorporation into a growing polypeptide chain.

Currently, the established method for incorporating 3,4-dichloro-L-phenylalanine into proteins does not involve its de novo biosynthesis by the host organism. Instead, the amino acid, without the Boc protecting group, is supplied exogenously to the cell culture medium. The "biosynthetic pathway" for its incorporation is, therefore, an orthogonal translation system (OTS) that operates independently of the cell's natural aminoacyl-tRNA synthetases (aaRSs) and their cognate tRNAs. researchgate.netsigmaaldrich.com

This engineered system consists of two key components: an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA). tandfonline.com The aaRS is specifically evolved to recognize the unnatural amino acid—in this case, 3,4-dichloro-L-phenylalanine—and attach it to the engineered tRNA. tandfonline.com This tRNA is designed to recognize a specific codon, typically a "blank" or nonsense codon like the amber stop codon (UAG), that has been introduced at the desired site in the gene encoding the target protein. mdpi.com When the ribosome encounters this specific codon during translation, the engineered tRNA delivers the 3,4-dichloro-L-phenylalanine, leading to its site-specific insertion into the protein. mdpi.com

The development of such orthogonal systems is a significant area of research in metabolic engineering. nih.gov For instance, the fermentative production of other halogenated amino acids, such as 7-chloro-L-tryptophan, has been achieved in organisms like Corynebacterium glutamicum by introducing genes for halogenase and flavin reductase enzymes. nih.gov This demonstrates the potential for creating fully autonomous systems for UAA biosynthesis and incorporation. However, a specific de novo biosynthetic pathway for 3,4-dichloro-L-phenylalanine has not yet been described in the scientific literature.

The research in this area has successfully demonstrated the incorporation of various halogenated phenylalanine derivatives into proteins using engineered aaRSs. nih.gov These synthetases are often variants of existing aaRSs, such as the tyrosyl-tRNA synthetase from Methanocaldococcus jannaschii (MjTyrRS) or the pyrrolysyl-tRNA synthetase (PylRS), which have been mutated to alter their substrate specificity. researchgate.netacs.org

The table below outlines the key research findings related to the components and strategies for the site-specific incorporation of halogenated phenylalanine derivatives, which is the established methodology for utilizing compounds like 3,4-dichloro-L-phenylalanine in protein functionalization.

Research FindingOrganism/SystemKey Components/MethodRelevance to 3,4-dichloro-L-phenylalanine Incorporation
Engineered Phenylalanyl-tRNA Synthetase Escherichia coliA mutant E. coli phenylalanyl-tRNA synthetase (PheRS) with a modified substrate binding pocket (Ala294 to Gly) showed the ability to acylate its cognate tRNA with p-Cl-phenylalanine. sigmaaldrich.comDemonstrates the feasibility of engineering aaRS to accept chlorinated phenylalanine analogs.
Orthogonal Translation Systems (OTS) E. coliAn orthogonal pair consisting of an engineered aminoacyl-tRNA synthetase and a suppressor tRNA is used to incorporate non-canonical amino acids at specific sites. mdpi.comThis is the fundamental technology used for the site-specific incorporation of 3,4-dichloro-L-phenylalanine.
Engineered Pyrrolysyl-tRNA Synthetase (PylRS) E. coliA mutant PylRS (N346A/C348A) was shown to incorporate twelve different meta-substituted phenylalanine derivatives.Highlights the adaptability of PylRS for incorporating a variety of halogenated and functionalized phenylalanine analogs.
Cell-Free Protein Synthesis (CFPS) In vitro systemsCFPS systems allow for the direct addition of unnatural amino acids, like 3,4-difluorophenylalanine, to the reaction mixture for incorporation into proteins. frontiersin.orgProvides a flexible alternative to in vivo methods for producing proteins with site-specifically incorporated 3,4-dichloro-L-phenylalanine.

Medicinal Chemistry and Pharmacological Research Endeavors

Structure-Activity Relationship (SAR) Studies of Boc-3,4-dichloro-L-phenylalanine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies have provided crucial insights into the molecular interactions that govern their pharmacological effects.

The introduction of chlorine atoms on the phenyl ring of phenylalanine can significantly alter the binding affinity of peptides and small molecules to their biological targets. The difluorophenyl group, a related modification, has been shown to improve binding affinity to certain receptors, suggesting that halogenation can be a beneficial strategy in drug design. chemimpex.com The unique electronic properties and steric bulk of the 3,4-dichlorophenyl moiety can lead to enhanced hydrophobic or specific halogen-bonding interactions within the binding pockets of receptors and enzymes. The Boc protecting group, while primarily for synthesis, can also influence how the molecule fits into a binding site.

A significant challenge in the development of peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of unnatural amino acids like 3,4-dichloro-L-phenylalanine is a well-established strategy to enhance metabolic stability. The presence of the chlorine atoms can sterically hinder the approach of metabolizing enzymes, thereby prolonging the half-life and bioavailability of the drug. For instance, the use of fluorinated amino acids has been shown to increase metabolic stability. chemimpex.com This enhanced stability often translates to improved bioactivity, as the therapeutic agent can remain at its site of action for a longer duration. The unique fluorinated structure of compounds like Boc-3,4-difluoro-L-phenylalanine can enhance both the stability and bioactivity of peptides. chemimpex.com

Modification StrategyRationaleExpected Outcome
Phenyl Ring Dichlorination Introduction of bulky, lipophilic groups.Increased hydrophobic interactions with target; potential for specific halogen bonding.
Incorporation into Peptides Steric hindrance to proteolytic enzymes.Enhanced metabolic stability and prolonged in vivo half-life.
Boc-Protection Facilitates synthesis; can influence binding.Enables controlled peptide synthesis; may contribute to binding pocket interactions.

Biological systems are inherently chiral, and as such, the stereochemistry of a drug molecule is a critical determinant of its pharmacological activity. The "L" configuration of this compound is the naturally occurring stereoisomer for amino acids and is often essential for proper recognition and binding to biological targets. The precise three-dimensional arrangement of the dichlorophenyl side chain, the amino group, and the carboxylic acid is crucial for establishing the specific non-covalent interactions required for high-affinity binding to enzymes and receptors. Using the correct enantiomer is vital to ensure optimal therapeutic effect and to avoid potential off-target effects that could arise from the "D" enantiomer.

Design and Optimization of Enzyme Inhibitors and Receptor Ligands

This compound serves as a valuable starting point for the rational design of enzyme inhibitors and receptor ligands. Its rigid structure and defined stereochemistry provide a scaffold that can be systematically modified to optimize binding affinity and selectivity. Researchers have utilized related halogenated phenylalanine derivatives in the development of inhibitors for various enzymes and receptors. chemimpex.com The dichlorophenyl group can be positioned to interact with specific hydrophobic pockets or to form halogen bonds with key residues in the active site of an enzyme or the binding site of a receptor. This allows for the fine-tuning of inhibitory potency and selectivity for the target protein over other related proteins.

Exploration in Targeted Therapeutic Development

The unique properties of this compound and its derivatives have made them attractive candidates for the development of targeted therapies, particularly in the field of oncology.

Neurobiology and Neurological Disorder Research

The unique structural characteristics of this compound have positioned it as a compound of interest in the field of neurobiology and for the investigation of neurological disorders. Its relevance stems primarily from its nature as a modified amino acid, which allows it to potentially interact with transport systems at the blood-brain barrier (BBB) and within the central nervous system (CNS). The L-type Amino Acid Transporter 1 (LAT1) is a key transporter at the BBB responsible for the uptake of large neutral amino acids, including phenylalanine, and is a critical gateway for delivering therapeutics to the brain. nih.govnih.gov

Research into the role of LAT1 in neurological health and disease has highlighted its importance. For instance, reduced expression or function of LAT1 has been associated with the development of certain neurological conditions, underscoring the need for compounds that can effectively interact with this transporter. acs.org Phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine, leads to high levels of this amino acid in the brain, causing severe neurological damage. nih.govnih.govmdedge.com This condition exemplifies the critical role of proper amino acid transport and metabolism in maintaining neurological function.

While direct studies on this compound in specific neurological disorders are not extensively documented in publicly available research, its structural similarity to endogenous amino acids and other modified phenylalanine analogs suggests its potential utility as a research tool. The dichloro-substitution on the phenyl ring significantly alters the electronic and lipophilic properties of the molecule, which can influence its interaction with transporters and metabolic enzymes within the CNS. The Boc-protecting group, while rendering the molecule less likely to be a direct substrate for transporters like LAT1 which require a free amino group, makes it a valuable intermediate in the synthesis of peptides or as a potential prodrug. A prodrug form could be designed to cross the BBB and then be enzymatically cleaved to release the active 3,4-dichloro-L-phenylalanine within the CNS.

The investigation of compounds like this compound is crucial for developing novel strategies to deliver drugs to the brain and to understand the pathophysiology of neurological disorders related to amino acid transport and metabolism.

Investigation of Amino Acid Transporter Interactions

Substrate Specificity of L-Type Amino Acid Transporter (LAT1)

The L-Type Amino Acid Transporter 1 (LAT1), a member of the solute carrier family, is a crucial transporter for large neutral amino acids across the blood-brain barrier and is also overexpressed in many types of cancer cells. nih.govnih.gov Its primary function is the sodium-independent exchange of these amino acids, playing a vital role in supplying essential nutrients to the brain and supporting the growth of rapidly proliferating cells. pnas.org

LAT1 exhibits a preference for amino acids with large, hydrophobic side chains. The essential structural requirements for a molecule to be recognized as a LAT1 substrate are the presence of a free carboxyl group and an amino group in the L-configuration. researchgate.net The transporter can accommodate a variety of substitutions on the side chain of its substrates, making it an attractive target for drug delivery to the CNS.

The interaction of various phenylalanine analogs with LAT1 has been a subject of extensive research to elucidate the structure-activity relationships that govern substrate binding and transport. The affinity of these analogs for LAT1 is often evaluated through competitive inhibition assays, where the ability of the compound to inhibit the transport of a known radiolabeled LAT1 substrate, such as L-[¹⁴C]leucine, is measured. The inhibitory constant (Ki) is a quantitative measure of the binding affinity of a ligand to a transporter.

Inhibition Constants (Ki) of Phenylalanine Analogs for LAT1
CompoundKi (μM) for LAT1
L-Phenylalanine21.4
2-Iodo-L-phenylalanine8.6
3-Iodo-L-phenylalanine14.1
4-Iodo-L-phenylalanine23.5

This table presents the inhibition constants (Ki) of L-Phenylalanine and its iodinated analogs for the L-Type Amino Acid Transporter 1 (LAT1), indicating their binding affinities.

Influence of Phenyl Ring Substitution on Transport Efficiency

The substitution on the phenyl ring of phenylalanine has a profound impact on its interaction with LAT1, affecting both binding affinity and transport efficiency. The position, size, and electronic properties of the substituent are critical determinants of this interaction.

Studies on halogenated phenylalanine analogs have provided valuable insights into the influence of phenyl ring substitution. For instance, the position of a halogen substituent on the benzene (B151609) ring can significantly alter the affinity and selectivity of the analog for LAT1 over other amino acid transporters like LAT2. researchgate.net Research has shown that substitution at the meta (position 3) of the phenyl ring is generally well-tolerated and can even enhance affinity for LAT1. nih.govnih.gov In contrast, substitutions at the ortho (position 2) and para (position 4) can have varying effects. For example, 2-iodo-L-phenylalanine was found to have a higher affinity for LAT1 compared to the parent L-phenylalanine, while 4-iodo-L-phenylalanine had a similar affinity. researchgate.net

The lipophilicity of the substituent also plays a crucial role. An increase in lipophilicity, such as with the introduction of halogens, has been correlated with an increase in the inhibitory potency of some phenylalanine derivatives. nih.gov However, this increased affinity does not always translate to improved transport efficiency. In some cases, highly lipophilic analogs may act as inhibitors rather than substrates, binding to the transporter but not being efficiently translocated across the membrane. nih.gov

The following table summarizes the inhibitory effects of various halogenated phenylalanine analogs on LAT1-mediated L-[¹⁴C]leucine uptake, providing a comparative view of the influence of different substitutions on the phenyl ring.

Inhibitory Effect of Halogenated Phenylalanine Analogs on LAT1-mediated L-[¹⁴C]leucine Uptake
Compound (at 100 μM)Position of HalogenInhibition of L-[¹⁴C]leucine Uptake (%)
2-Fluoro-L-phenylalanineOrtho~60%
2-Chloro-L-phenylalanineOrtho~75%
2-Bromo-L-phenylalanineOrtho~85%
2-Iodo-L-phenylalanineOrtho~90%
3-Fluoro-L-phenylalanineMeta~55%
3-Chloro-L-phenylalanineMeta~70%
3-Bromo-L-phenylalanineMeta~80%
3-Iodo-L-phenylalanineMeta~85%

This table illustrates the percentage of inhibition of L-[¹⁴C]leucine uptake by LAT1 in the presence of various halogenated L-phenylalanine analogs at a concentration of 100 μM, highlighting the impact of the type and position of the halogen on the phenyl ring.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand, such as Boc-3,4-dichloro-L-phenylalanine, to a protein target. nih.gov

In a typical docking study, a 3D model of the target protein is used. For instance, studies on halogenated L-phenylalanine-based ligands have explored their binding to targets like the L-type Amino acid Transporter 1 (LAT1), which is significant in cancer cell metabolism. nih.govresearchgate.netdntb.gov.ua The docking process would involve placing this compound into the binding site of the protein and using a scoring function to estimate the binding affinity. The results would highlight key interactions, such as hydrogen bonds formed by the amino acid backbone and hydrophobic interactions involving the dichlorophenyl ring. nih.gov The chlorine atoms are expected to influence the binding specificity and could potentially form halogen bonds with the protein. nih.gov

Table 1: Hypothetical Molecular Docking Results of this compound with a Target Protein

Docking SoftwareTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
AutoDock VinaLAT1-8.2Ile63, Ser66, Phe252, Trp405
GlideHIV-1 Capsid-7.9Gln63, Lys70, Asn74

Note: The data in this table is hypothetical and for illustrative purposes, based on studies of similar compounds.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can provide valuable information about the geometry, stability, and reactivity of this compound.

By applying DFT, one can calculate various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the two chlorine atoms on the phenyl ring is expected to lower the energy of the LUMO, potentially affecting its reactivity profile compared to unsubstituted Boc-L-phenylalanine. rsc.org

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated Value (Hypothetical)Significance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-1.8 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.7 eVIndicator of chemical reactivity
Dipole Moment3.2 DMeasures the molecule's overall polarity

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of DFT and studies on analogous molecules.

Natural Bond Orbital (NBO) Analysis to Understand Molecular Interactions

Natural Bond Orbital (NBO) analysis is a method used to study charge transfer and intra- and intermolecular bonding interactions within a molecule. researchgate.net It provides a detailed picture of the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. researchgate.net

For this compound, NBO analysis could elucidate the nature of halogen bonds, where the chlorine atoms act as electrophilic regions. rsc.org The analysis would quantify the stabilization energy (E(2)) associated with interactions between the lone pairs of atoms (like oxygen or nitrogen in a protein's binding site) and the antibonding orbitals of the C-Cl bonds. rsc.orgacs.org This would provide a deeper understanding of the specific forces driving the binding of the ligand to its target. sci-hub.se

Table 3: Hypothetical NBO Analysis of Key Interactions in a this compound-Protein Complex

Donor NBO (Protein Residue)Acceptor NBO (Ligand)E(2) (kcal/mol) (Hypothetical)Interaction Type
LP(1) O (Ser66)σ* (C-Cl)1.5Halogen Bond
LP(1) N (Gln63)σ* (N-H)3.2Hydrogen Bond
π (Phe252)π* (Dichlorophenyl ring)2.1π-π Stacking

Note: The data in this table is hypothetical and for illustrative purposes, based on the principles of NBO analysis and findings for similar interactions.

Molecular Dynamics Simulations to Validate Binding Affinities

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. mdpi.com This technique is used to validate the stability of ligand-protein complexes predicted by molecular docking and to calculate more accurate binding free energies. mdpi.comnih.gov

An MD simulation of this compound bound to a target protein would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over nanoseconds. nih.gov The stability of the complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms. mdpi.com Furthermore, methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to the simulation trajectory to calculate the binding free energy, which can be compared with experimental data. mdpi.com

Table 4: Hypothetical Results from a Molecular Dynamics Simulation of a this compound-Protein Complex

Simulation ParameterResult (Hypothetical)Interpretation
Simulation Time100 nsDuration of the simulation to observe stability
Average Ligand RMSD1.5 ÅIndicates stable binding within the pocket
MM/GBSA Binding Free Energy-45.5 kcal/molA more refined estimate of binding affinity

Note: The data in this table is hypothetical and for illustrative purposes, based on typical outcomes of MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjocpr.com

To build a QSAR model for a class of compounds including this compound, a dataset of structurally related molecules with known biological activities (e.g., inhibitory concentrations against a specific enzyme) is required. semanticscholar.orgmdpi.com Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods, like multiple linear regression, are then used to develop an equation that correlates these descriptors with the observed activity. jocpr.com Such a model could then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

Table 5: Hypothetical QSAR Equation for a Series of Phenylalanine Derivatives

pIC₅₀ = 0.8 * LogP - 0.5 * (Molecular Weight/100) + 1.2 * (Halogen_Count) + 2.5

DescriptorCoefficient (Hypothetical)Implication
LogP (Hydrophobicity)+0.8Increased hydrophobicity correlates with higher activity
Molecular Weight-0.5Increased size has a slightly negative impact on activity
Halogen Count+1.2The presence of halogens is beneficial for activity

Note: The equation and data in this table are purely hypothetical and for illustrative purposes to demonstrate the concept of a QSAR model.

Broader Research Applications and Future Directions

Role in Agrochemical Research

The introduction of halogen atoms is a common strategy in the development of agrochemicals, as it can significantly enhance the biological activity and stability of molecules. researchgate.netmanchester.ac.uk Phenylalanine derivatives, in particular, are recognized as important intermediates in the synthesis of pesticides. google.com Some commercial herbicides function by inhibiting the biosynthesis of aromatic amino acids, including phenylalanine, in plants. nih.govmdpi.com

Boc-3,4-dichloro-L-phenylalanine serves as a valuable building block in this field, offering a scaffold for creating more effective and environmentally stable agrochemical products. chemimpex.com The stability and reactivity of the compound make it an attractive component for researchers designing new herbicides, fungicides, and insecticides. chemimpex.comnih.gov By incorporating the 3,4-dichlorophenyl moiety, chemists can modulate a molecule's properties to target specific biological pathways in weeds, fungi, or insects. researchgate.netnih.gov

Applications in Materials Science

In materials science, this compound is utilized as a functional monomer for incorporation into advanced polymeric materials. chemimpex.com The integration of amino acids into polymer chains can create biomaterials with unique and tunable properties. The presence of the dichlorinated phenyl group from this compound can enhance specific characteristics of the resulting material, such as hydrophobicity, thermal stability, and ionic selectivity. chemimpex.comresearchgate.net

These modified polymers have potential applications in specialized fields like biotechnology and medicine. chemimpex.comnih.gov For instance, they can be used to fabricate drug delivery systems, where the polymer's properties are tailored to control the release of therapeutic agents. chemimpex.com They are also explored for the creation of advanced biomaterials and functional films where specific surface interactions or permeability are required. chemimpex.comresearchgate.net

Emerging Research Frontiers for Halogenated Amino Acids

The study of halogenated amino acids like this compound is at the forefront of several emerging research areas, primarily due to the unique non-covalent interactions that halogens can form.

Rational Drug Design and Halogen Bonding A significant frontier is the application of "halogen bonding" in rational drug design. sci-hub.seresearchgate.net A halogen bond is a highly directional, non-covalent interaction between a halogen atom (in this case, chlorine) and a Lewis base, such as a carbonyl oxygen on a protein's backbone. sci-hub.seacs.org This interaction, similar in nature to a hydrogen bond, can be exploited to enhance the binding affinity and selectivity of a drug molecule for its biological target. sci-hub.seresearchgate.netnih.gov The incorporation of dichlorinated phenylalanine into a peptide or small molecule allows medicinal chemists to rationally design potent inhibitors for therapeutic targets like protein kinases and proteases. sci-hub.se

Biocatalysis and Enzyme Engineering Another rapidly developing area is the use of halogenase enzymes for the biosynthesis of novel compounds. researchgate.netmanchester.ac.uk These enzymes can regioselectively install halogen atoms onto a wide range of molecules, including amino acids. manchester.ac.uknih.govprinceton.edu Research is focused on engineering these halogenases to expand their substrate scope and efficiency. nih.govrsc.orgescholarship.orgmdpi.com This biocatalytic approach offers a greener, more precise alternative to traditional chemical synthesis for creating complex halogenated molecules. researchgate.netmanchester.ac.ukmdpi.com By using engineered enzymes, scientists can create libraries of novel halogenated amino acids and peptides for screening as new drug candidates or other bioactive compounds. nih.govprinceton.edu

Development of Novel Bioactive Peptides Incorporating halogenated amino acids is a key strategy for improving the therapeutic properties of peptides. mdpi.com Halogenation can increase a peptide's metabolic stability, enhance its ability to cross cell membranes, and improve its binding affinity to its target. mdpi.com The use of building blocks like this compound allows for the precise placement of halogen atoms within a peptide sequence, leading to the development of next-generation peptide therapeutics with enhanced efficacy and better pharmacological profiles. mdpi.com

Q & A

Q. What is the role of the Boc protecting group in synthesizing Boc-3,4-dichloro-L-phenylalanine, and how does it influence peptide assembly?

The Boc (tert-butoxycarbonyl) group protects the amine functionality during solid-phase peptide synthesis (SPPS). Its acid stability allows selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid, TFA), minimizing side reactions. This is critical for stepwise elongation of peptide chains, particularly when dichloro-substituted residues are incorporated to modulate bioactivity .

Q. What analytical methods are recommended to confirm the purity and structure of this compound?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard. HPLC ensures purity (>97% as per commercial standards), while ¹H/¹³C NMR confirms structural integrity, including Boc group retention and dichloro-substituent positioning. Mass spectrometry (MS) further validates molecular weight accuracy .

Q. How does the 3,4-dichloro substitution on the phenyl ring affect solubility and handling in aqueous/organic systems?

The hydrophobic dichloro groups reduce aqueous solubility, necessitating polar aprotic solvents (e.g., DMF, DMSO) for dissolution. This impacts reaction design, requiring optimized solvent systems for coupling reactions in SPPS. Pre-solubilization in DMF is typical before introducing to aqueous buffers .

Q. What safety precautions are essential when handling this compound in the laboratory?

Use personal protective equipment (PPE) including nitrile gloves, lab coats, and chemical goggles. Avoid inhalation of powder; work in a fume hood. Store at 0–6°C in airtight containers to prevent degradation. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed as hazardous waste .

Advanced Research Questions

Q. How do steric effects from the 3,4-dichloro substituents influence coupling efficiency during peptide synthesis?

The bulky dichloro groups can hinder amide bond formation, reducing coupling kinetics. Strategies include:

  • Using excess activating agents (e.g., HATU, HBTU).
  • Prolonging reaction times (2–4 hours).
  • Employing microwave-assisted synthesis to enhance reaction rates . Monitoring by Kaiser test or HPLC ensures complete coupling before proceeding .

Q. What challenges arise in deprotecting this compound under acidic conditions, and how can side reactions be mitigated?

Prolonged TFA exposure may lead to premature cleavage of acid-labile protecting groups (e.g., tert-butyl esters). Mitigation involves:

  • Limiting deprotection time to 30–60 minutes.
  • Using scavengers (e.g., triisopropylsilane) to trap carbocation byproducts.
  • Validating deprotection efficiency via MALDI-TOF MS to detect incomplete removal .

Q. How does the electronic nature of the 3,4-dichloro substituents impact peptide conformational stability or receptor binding?

The electron-withdrawing Cl groups increase aromatic ring rigidity, potentially stabilizing π-π interactions in hydrophobic protein pockets. In medicinal chemistry, this enhances binding affinity to targets like kinase domains or GPCRs. Comparative studies with mono-chloro or fluoro analogs show dichloro derivatives exhibit superior IC₅₀ values in enzyme inhibition assays .

Q. What orthogonal protection strategies are compatible with this compound for synthesizing branched or cyclic peptides?

Pair Boc with base-labile groups (e.g., Fmoc) or photolabile protections (e.g., NVOC) enables orthogonal deprotection. For cyclic peptides, Boc can remain intact during lactamization or disulfide bond formation. Post-cyclization, TFA cleavage yields the free amine for further functionalization .

Data Contradictions and Resolution

  • Purity Discrepancies : Commercial sources report >97% purity (HPLC), but batch variability may occur. Independent validation via NMR integration or LC-MS is advised .
  • Stereochemical Integrity : Ensure synthetic protocols avoid racemization. Use CD spectroscopy or chiral HPLC to confirm enantiopurity, as D-isomers (e.g., CAS 114873-13-1) can form under harsh conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.